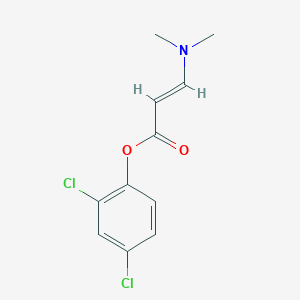

2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate

Description

2,4-Dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate is an α,β-unsaturated ester featuring a 2,4-dichlorophenyl group and a dimethylamino substituent.

Propriétés

IUPAC Name |

(2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c1-14(2)6-5-11(15)16-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYRWMDDQZQZGH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 2,4-dichlorophenyl acetic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted phenyl derivatives.

Applications De Recherche Scientifique

2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Electronic Properties

Substituent Positional Isomerism

- 3,4-Dichlorophenyl Analog: The isomer 1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 138716-24-2) differs in chlorine substitution (3,4 vs. 2,4 positions). This positional change reduces steric hindrance but increases electron-withdrawing effects, leading to a predicted density of 1.250 g/cm³ and boiling point of 346.3°C .

- Pyridinyl-Sulfanyl Derivative: Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate (CAS 338422-75-6) replaces the dichlorophenyl group with a heteroaromatic ring.

HOMO-LUMO and Reactivity

- Chalcone Derivatives : Mary et al. demonstrated that (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has a HOMO-LUMO gap of 3.8 eV (B3LYP/6-31G), indicating moderate reactivity. In contrast, Xue et al. showed that extended conjugation reduces this gap, enhancing charge transfer properties .

- Target Compound : Theoretical studies on similar dichlorophenyl derivatives predict HOMO-LUMO gaps between 3.5–4.2 eV, suggesting comparable reactivity to chalcones but lower than polyaromatic systems .

Physicochemical Properties

Research Implications and Limitations

- Computational Consistency : Studies using B3LYP and PBE1PBE functionals yield slightly divergent electronic properties, emphasizing the need for experimental validation .

Activité Biologique

2,4-Dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate, also known as a derivative of dimethylaminopropenoate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a dichlorophenyl moiety and a dimethylamino group, contributing to its interactions within biological systems.

- Chemical Formula : CHClNO

- Molecular Weight : 282.72 g/mol

- CAS Number : 400084-89-1

The biological activity of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate is primarily attributed to its ability to interact with various biological targets. The dimethylamino group is known to enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.

- Cytotoxicity : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Cytotoxicity

Research has indicated that compounds structurally related to 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate exhibit moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve inhibition of tubulin polymerization, leading to disrupted mitotic processes and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | ~25 | Tubulin polymerization inhibition |

| HeLa | ~30 | Apoptosis induction |

Metabolism

In vivo studies using rat models have demonstrated significant biotransformation of related compounds, resulting in various metabolites that may retain biological activity. These metabolites were identified through advanced chromatographic techniques and mass spectrometry. Notably, the presence of unique decyanated compounds suggests that metabolic pathways could influence the overall pharmacological profile of these substances .

Case Studies

- Study on Anticancer Activity :

- Metabolic Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.